7-(2-chlorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane
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Description
The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone” is a complex organic molecule that contains a thiazepane ring, a chlorophenyl group, and a pyridinyl group . Thiazepanes are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered thiazepane ring, with the chlorophenyl and pyridinyl groups attached at specific positions . The exact structure would depend on the positions of these attachments and the configuration of the thiazepane ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazepane ring and the chlorophenyl and pyridinyl groups . These groups could potentially undergo a variety of chemical reactions, including substitution, addition, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure . These properties could be determined through experimental testing .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-14-6-2-1-5-13(14)16-8-10-20(11-12-22-16)17(21)15-7-3-4-9-19-15/h1-7,9,16H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVGWIUDTKWGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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